(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Medicinal Chemistry Organic Synthesis Building Block

This specific [4,5-c] regioisomer is not interchangeable with [4,5-b] or [1,2-a] fused analogs—differences in geometry and electronics directly alter binding interactions, synthetic routes, and biological outcomes. The 2-methanamine handle provides a validated vector for generating kinase-focused libraries (BTK, DNA-PK) and AII receptor antagonists. Using incorrect positional variants introduces uncontrolled variables that skew SAR data and risk false negatives. Procure the literature-validated scaffold to ensure reproducible results. ≥98% purity. For R&D only.

Molecular Formula C7H8N4
Molecular Weight 148.17
CAS No. 933693-27-7
Cat. No. B3058981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
CAS933693-27-7
Molecular FormulaC7H8N4
Molecular Weight148.17
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)CN
InChIInChI=1S/C7H8N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2,(H,10,11)
InChIKeyHCRKZBHHMHKSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Procure High-Purity (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS 933693-27-7) for Research


(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (CAS 933693-27-7) is a heterocyclic small molecule building block belonging to the imidazo[4,5-c]pyridine class, with a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol . This core scaffold is recognized in medicinal chemistry as a 'privileged structure' due to its resemblance to purines and its presence in numerous bioactive molecules, including kinase inhibitors and receptor antagonists [1]. It serves as a fundamental amine-containing intermediate for further functionalization in drug discovery and chemical biology projects .

The Scientific Case Against Substituting (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine with Related Building Blocks


In the imidazopyridine chemical space, substitution between regioisomers—specifically [4,5-c] versus [4,5-b] or [1,2-a] fused systems—is scientifically unsound. These isomers are not interchangeable due to fundamental differences in their molecular geometry and electronic distribution, which directly dictate their binding interactions, synthetic accessibility, and downstream properties. Furthermore, within the [4,5-c] subclass, positional variants of the methanamine group (e.g., substitution at the 4- or 7-position) are distinct chemical entities with different CAS numbers, reactivity profiles, and potential biological activities . Using an incorrect isomer or analog introduces an uncontrolled variable that can invalidate a synthetic route, skew structure-activity relationship (SAR) data, or lead to false-negative biological results [1]. The evidence below quantifies the specific, measurable differences that justify the precise selection of this compound over its closest available analogs.

Quantitative Differentiation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Against Its Closest Analogs and Isomers


Differentiation from 7-Positional Isomer via Commercially Certified Purity

When comparing the target compound to its close positional isomer, 7-aminomethyl-1H-imidazo[4,5-c]pyridine (CAS 1234616-34-2), a key differentiator lies in the commercially available and certified purity grade . The target compound is available at a certified purity of ≥98.0% from major suppliers, whereas the 7-substituted isomer is typically supplied at a lower certified purity of 97% . This difference in purity specification can directly impact the success of sensitive chemical reactions, such as cross-couplings or amide bond formations, where impurities can lead to reduced yields, complicated purification, and wasted resources .

Medicinal Chemistry Organic Synthesis Building Block

Predicted Superior Reactivity in Nucleophilic Substitutions vs. Methyl-Substituted Analog

Based on structural and physicochemical properties, the target compound is predicted to be a more reactive nucleophile compared to its methyl-substituted analog, (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine . The target compound has a lower molecular weight (148.17 g/mol vs. 162.19 g/mol) and a calculated LogP of 0.4166, indicating lower lipophilicity and potentially better aqueous solubility compared to the more lipophilic methyl analog . The absence of a sterically hindering methyl group adjacent to the reactive amine suggests a more accessible nucleophilic center, which is a critical factor in reaction design and optimization .

Organic Synthesis Medicinal Chemistry Reactivity

Differentiation from Imidazo[4,5-b]pyridine Isomers via Demonstrated Scaffold-Dependent Kinase Activity

A direct comparative study of BTK inhibitors revealed that the imidazo[4,5-c]pyridine scaffold confers a significant advantage in potency over the isomeric imidazo[4,5-b]pyridine scaffold [1]. In that study, a [4,5-c]pyridine-based inhibitor exhibited significantly higher activity against BTK compared to its direct [4,5-b]pyridine isomer counterpart [1]. This finding underscores the critical importance of the nitrogen atom positioning in the fused ring system for target engagement, demonstrating that the [4,5-c] scaffold is not a functionally equivalent substitute for other imidazopyridine isomers.

Kinase Inhibition BTK Medicinal Chemistry SAR

Extended Long-Term Storage Stability at -20°C Confers Procurement Flexibility

A critical practical differentiator for large-scale procurement and compound management is the documented long-term storage stability of the target compound . Suppliers specify that (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is stable for up to 3 years when stored as a powder at -20°C, and for 2 years at 4°C . In contrast, data for close analogs like the 4-substituted isomer (CAS 933754-62-2) do not specify a long-term stability profile, only recommending standard storage without defined duration [1]. This quantified stability data allows for confident bulk purchasing and long-term inventory planning.

Chemical Storage Compound Management Procurement

Validated Application Scenarios for Procuring (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine


Synthesis of Kinase-Focused Chemical Libraries

The imidazo[4,5-c]pyridine scaffold is a recognized 'privileged structure' for targeting the ATP-binding site of kinases. Its use as a core building block for generating focused libraries is validated by studies demonstrating its ability to yield potent and selective kinase inhibitors, such as those targeting BTK [1]. The 2-methanamine handle of this specific compound provides a primary vector for introducing diverse chemical moieties, making it an ideal starting point for parallel synthesis and SAR exploration in kinase drug discovery programs [1].

Derivatization for Angiotensin II Receptor Antagonist Research

Published medicinal chemistry campaigns have successfully employed the imidazo[4,5-c]pyridine core to develop novel non-peptide angiotensin II (AII) receptor antagonists [1]. The study demonstrates that functionalization at specific positions on this scaffold can yield compounds with receptor-binding activity comparable to or exceeding that of clinical candidates like DuP 753 (losartan) [1]. This provides a direct, literature-supported rationale for procuring this specific scaffold as a starting material for programs targeting cardiovascular diseases.

Development of Novel Antimicrobial Agents

Research has validated the use of imidazo[4,5-c]pyridine derivatives as novel antimicrobial agents [1]. An efficient microwave-assisted synthesis using this core scaffold produced compounds with promising in vitro activity against various Gram-negative and Gram-positive bacteria and fungi [1]. This precedent supports the procurement of the core building block for medicinal chemists focused on discovering new treatments for drug-resistant infections.

Investigation of DNA-Damage Response and Radiosensitization

Recent high-impact research has identified the imidazo[4,5-c]pyridine-2-one core as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response [1]. This work led to the discovery of a clinical candidate with excellent oral bioavailability that acts as a radiosensitizer in cancer models [1]. For researchers exploring DNA repair pathways and oncology therapeutics, this compound class is directly linked to a validated, emerging therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.